

# The Discovery and Identification of Ozagrel Impurity III: A Technical Overview

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Compound of Interest		
Compound Name:	Ozagrel impurity III	
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This technical guide provides a comprehensive overview of the identification and characterization of a known impurity in the active pharmaceutical ingredient (API) Ozagrel, designated as **Ozagrel Impurity III**. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This document outlines the structural elucidation of this impurity, plausible pathways for its formation, and the analytical methodologies typically employed for its detection and quantification, in line with regulatory expectations.

## **Introduction to Ozagrel and Impurity Profiling**

Ozagrel is an antiplatelet agent that acts as a selective thromboxane A2 synthase inhibitor.[1] [2] It is utilized in the treatment and prevention of thrombotic disorders, such as ischemic stroke.[3] The manufacturing and storage of any API can result in the formation of impurities, which are substances that coexist with the desired drug substance.[4] Regulatory bodies, such as the International Council on Harmonisation (ICH), mandate the identification, qualification, and control of impurities to ensure patient safety.[5] Impurity profiling is the systematic process of detecting, identifying, and quantifying these impurities in pharmaceutical products.[4][6]

# Identification and Structure of Ozagrel Impurity III

**Ozagrel Impurity III** has been identified as (E)-ethyl 3-(p-tolyl)acrylate. This compound is a derivative of cinnamic acid and is structurally related to the core structure of Ozagrel.



#### Chemical Structure:

#### Key Identifiers:

IUPAC Name: ethyl 3-(4-methylphenyl)prop-2-enoate[3]

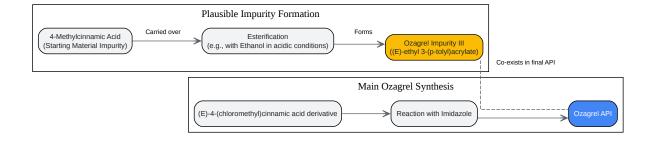
CAS Number: 24393-49-5 (for the E-isomer)[3]

Chemical Formula: C12H14O2[3]

• Molecular Weight: 190.24 g/mol [7]

## **Potential Formation Pathway of Ozagrel Impurity III**

The presence of (E)-ethyl 3-(p-tolyl)acrylate as an impurity in Ozagrel is likely due to it being a process-related impurity. Ozagrel itself is (E)-4-(1-imidazolylmethyl) cinnamic acid. A plausible origin for Impurity III is the presence of 4-methylcinnamic acid as a starting material impurity, which would then undergo esterification during the synthesis process intended for the final API or an intermediate.



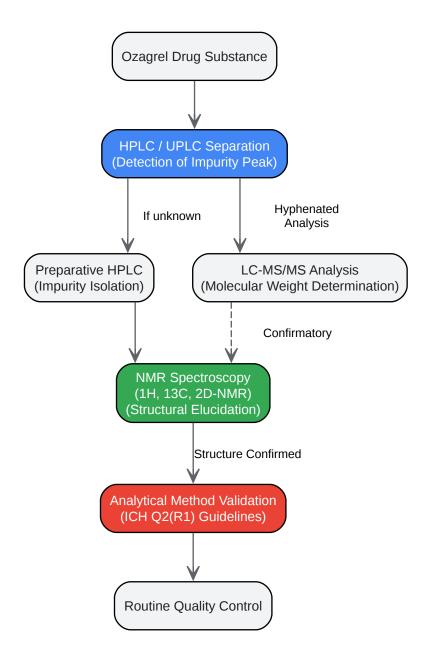
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Caption: Plausible pathway for the formation of Ozagrel Impurity III.

## **Analytical Characterization Workflow**



The identification and quantification of pharmaceutical impurities rely on a combination of chromatographic and spectroscopic techniques. A typical workflow involves separation of the impurity from the API, followed by structural elucidation and method validation for routine quality control.



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**Caption:** General workflow for impurity identification and characterization.

## **Experimental Protocols (Generalized)**



While specific validated methods for **Ozagrel Impurity III** are proprietary, the following protocols represent standard industry practices for the analysis of such impurities.[6][8]

- 4.1.1. High-Performance Liquid Chromatography (HPLC)
- Objective: To separate Ozagrel Impurity III from the Ozagrel API and other related substances.
- Instrumentation: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is typically used to resolve complex mixtures.
  - Solvent A: 0.1% Formic Acid in Water.
  - Solvent B: Acetonitrile or Methanol.
- Gradient Program: A linear gradient starting with a high percentage of Solvent A and increasing the percentage of Solvent B over time to elute the compounds.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., 254 nm or 280 nm).
- Injection Volume: 10-20 μL.
- Sample Preparation: The Ozagrel API is dissolved in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.
- 4.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)



- Objective: To determine the molecular weight of the impurity and obtain fragmentation data for structural confirmation.
- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).
- Ionization Source: Electrospray Ionization (ESI) in positive mode is common for such compounds.
- MS Parameters:
  - Scan Mode: Full scan to detect all ions and determine the parent mass.
  - MS/MS Mode: Product ion scan of the parent ion corresponding to the impurity's molecular weight (m/z 191.24 for [M+H]+) to generate a fragmentation pattern.
- Chromatographic Conditions: Typically the same or similar to the HPLC method to ensure correlation of peaks.
- 4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To provide definitive structural elucidation of the isolated impurity.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The isolated impurity is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
- Experiments:
  - ¹H NMR: To identify the number and types of protons and their connectivity. For (E)-ethyl
    ³-(p-tolyl)acrylate, one would expect signals for the ethyl group, the vinyl protons, the aromatic protons, and the methyl group on the tolyl ring.
  - <sup>13</sup>C NMR: To identify the number of carbon atoms. Expected signals would include those for the carbonyl carbon, ester carbons, aromatic carbons, and the methyl carbon.[9]



 2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons to confirm the complete molecular structure and stereochemistry (E-isomer).

## **Quantitative Data Summary**

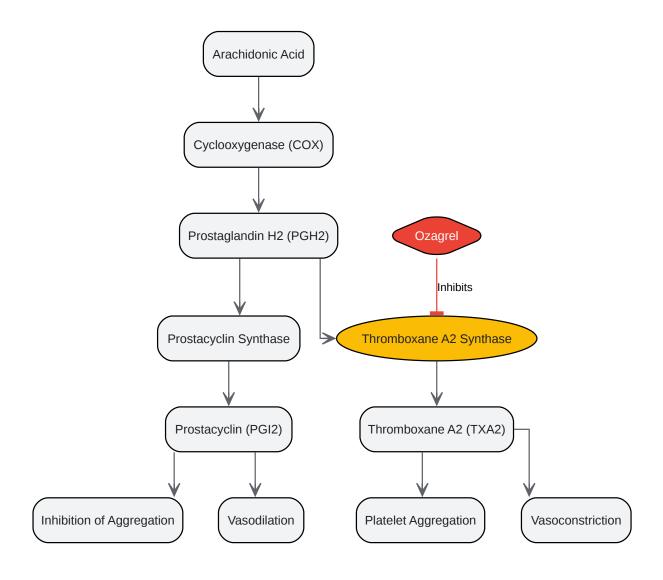
The validation of an analytical method for impurity quantification is performed according to ICH Q2(R1) guidelines.[8] This involves assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). While specific quantitative data for **Ozagrel Impurity III** is not publicly available, the table below illustrates how such data would be presented.

Validation Parameter	Typical Acceptance Criteria	Example Data (Hypothetical)
Specificity	Peak purity > 99.0%; Baseline resolution > 2.0	Impurity peak is spectrally pure and resolved from Ozagrel.
LOD	Signal-to-Noise Ratio ≥ 3:1	0.01% with respect to a 1 mg/mL Ozagrel solution.
LOQ	Signal-to-Noise Ratio ≥ 10:1	0.03% with respect to a 1 mg/mL Ozagrel solution.
Linearity (r²)	≥ 0.99	0.9995 over the range of LOQ to 150% of the specification limit.
Accuracy (% Recovery)	80.0% - 120.0% at the specification limit	98.5% - 102.1% across three concentration levels.
Precision (% RSD)	Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0%	Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.8%.

## Ozagrel's Mechanism of Action: Signaling Pathway

Ozagrel exerts its therapeutic effect by selectively inhibiting the thromboxane A2 synthase enzyme. This action disrupts the arachidonic acid cascade, leading to reduced platelet aggregation and vasoconstriction, which are key events in thrombus formation.[1][2]





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